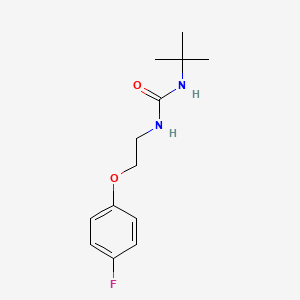
1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea, also known as TFEU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
The tert-butyl group in this compound plays a crucial role in chemical transformations. Researchers have exploited its unique reactivity pattern in synthetic chemistry. For instance, it can serve as a protecting group for sensitive functional moieties during multi-step syntheses. Additionally, the tert-butyl group can participate in nucleophilic substitutions, rearrangements, and other reactions, contributing to the creation of diverse organic molecules .
Biological Relevance and Biosynthetic Pathways
Nature often employs tert-butyl-containing compounds in biosynthetic pathways. Researchers have investigated the role of this group in natural products, such as secondary metabolites. Understanding its function in biosynthesis sheds light on the evolution of complex molecules and provides insights into enzymatic mechanisms. The tert-butyl group’s steric effects influence substrate specificity and enzyme-substrate interactions .
Biodegradation Studies
In environmental science, the fate of organic pollutants is a critical concern. The tert-butyl group’s presence affects the biodegradation of compounds containing it. Researchers study how microorganisms break down tert-butyl-containing molecules, which informs bioremediation strategies. By understanding degradation pathways, scientists can design more effective approaches for cleaning up contaminated sites .
Biocatalysis and Enzyme Engineering
Enzymes play a pivotal role in biocatalytic processes. The tert-butyl group’s unique properties make it an interesting modification site for enzyme engineering. Researchers explore how introducing or removing this group affects enzyme activity, substrate binding, and specificity. Such insights contribute to the design of tailor-made biocatalysts for industrial applications .
Pharmacology and Drug Design
The tert-butyl group influences the pharmacokinetics and pharmacodynamics of drugs. Medicinal chemists consider its impact on drug metabolism, solubility, and receptor interactions. By strategically incorporating or modifying tert-butyl moieties, they optimize drug properties. Researchers also investigate the role of tert-butyl-containing compounds in drug delivery systems .
Materials Science and Polymer Chemistry
Tert-butyl-containing monomers find applications in polymer chemistry. These monomers can be polymerized to create materials with specific properties, such as high thermal stability, low glass transition temperatures, and resistance to degradation. Researchers explore their use in coatings, adhesives, and specialty polymers .
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-(4-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c1-13(2,3)16-12(17)15-8-9-18-11-6-4-10(14)5-7-11/h4-7H,8-9H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDQOVNWWQNYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-(4-fluorophenoxy)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

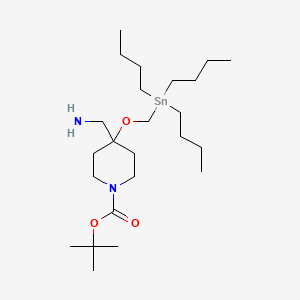


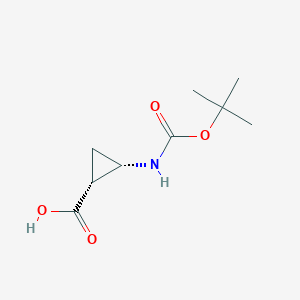
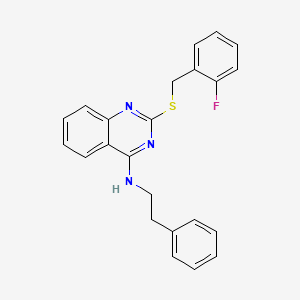
![2-Cyclopropyl-4-methyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2431153.png)
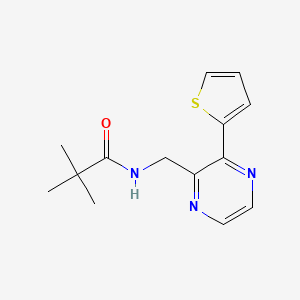
![N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2431155.png)


![N-[(1-Benzyl-3,5-diethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2431161.png)
![1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B2431162.png)
![2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine](/img/structure/B2431165.png)
